REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([CH3:11])[CH:9]=[CH:10][C:2]=1[CH3:1]
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Name
|
|
Quantity
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0.7 mL
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Type
|
reactant
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Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.772 g
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Type
|
reactant
|
Smiles
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CC1=C(C(=O)O)C=C(C=C1)C
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the whole was refluxed
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Type
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TEMPERATURE
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Details
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under heating for 17 hours
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Duration
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17 h
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Type
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CONCENTRATION
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Details
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the reaction solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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The resultant residue was added with a saturated aqueous sodium hydrogen carbonate solution
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Type
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EXTRACTION
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Details
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to 9, followed by extraction with chloroform
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Type
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WASH
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Details
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The organic layer was washed with a saturated saline solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
After a drying agent was filtrated out
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The resultant residue was purified through silica gel column chromatography (hexane/ethyl acetate)
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Name
|
|
Type
|
product
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Smiles
|
COC(C1=C(C=CC(=C1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9353 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |